Fibrinopeptide A
Description
Contextualization within Hemostasis and the Coagulation Cascade
Hemostasis is the physiological process that stops bleeding at the site of an injury, while preserving normal blood flow elsewhere in the circulation. It is a complex process involving platelets, endothelial cells, and a variety of plasma proteins known as coagulation factors. The coagulation cascade is a central component of hemostasis, consisting of a series of enzymatic reactions that culminate in the formation of a stable fibrin (B1330869) clot.
Fibrinogen, a soluble glycoprotein (B1211001) synthesized in the liver, is the precursor to fibrin. The conversion of fibrinogen to fibrin is catalyzed by the enzyme thrombin. wikipedia.org Fibrinogen is a dimeric molecule, with each half containing three polypeptide chains: Aα, Bβ, and γ. researchgate.net The N-terminal regions of the Aα chains contain a small peptide known as Fibrinopeptide A (FPA). wikipedia.org
During the final stages of the coagulation cascade, thrombin cleaves this compound from the Aα chains of fibrinogen. wikipedia.org This cleavage exposes binding sites on the fibrinogen molecule, initiating the polymerization of fibrin monomers. nih.gov The release of FPA is the primary event that triggers the formation of protofibrils, which are then further stabilized by the subsequent, slower release of Fibrinopeptide B from the Bβ chains. nih.gov These protofibrils aggregate to form the insoluble fibrin meshwork that, along with platelets, forms a stable blood clot. wikipedia.org
Historical Perspectives in Fibrinogen-Fibrin Conversion Studies
The study of fibrinogen and its conversion to fibrin has a long history, with foundational discoveries dating back to the 17th and 19th centuries. However, the specific role of fibrinopeptides began to be unraveled in the mid-20th century.
A landmark study in 1951 by Bailey, Bettelheim, Lorand, and Middlebrook provided the first strong evidence that the conversion of fibrinogen to fibrin involved the release of peptide material. nih.gov In 1952, Bettelheim and Bailey further characterized these products of thrombin's action on fibrinogen. nih.gov Subsequent research focused on isolating and characterizing these peptides.
The term "fibrinopeptide" was introduced to describe these small, acidic peptides released during fibrin formation. The complete amino acid sequence of human this compound was later determined, a significant achievement that allowed for a more detailed understanding of its structure and function. This work was notably advanced by the independent and collaborative efforts of researchers like Blombäck and Doolittle in the 1960s, who also conducted comparative studies on fibrinopeptides from various animal species. wikipedia.orgresearchgate.net These comparative biochemical studies were instrumental in understanding the evolutionary aspects of the coagulation system.
Detailed Research Findings
The amino acid sequence of this compound is highly conserved among mammals, highlighting its critical role in the coagulation process. researchgate.net However, variations in the sequence do exist across different vertebrate species, providing insights into the evolution of the hemostatic system. nih.govresearchgate.net For instance, the this compound of the lamprey, a jawless fish, is significantly shorter than its mammalian counterparts. nih.gov
Below is a comparative table of the this compound amino acid sequences from various vertebrate species.
| Species | This compound Amino Acid Sequence | Sequence Length |
|---|---|---|
| Human | ADSGEGDFLAEGGGVR | 16 |
| Bovine | EGDGSDPPAGHAEVR | 15 |
| Porcine | AEVQEETGGFGAEAGGAVR | 19 |
| Rabbit | VDGDDVEEAGGGVR | 14 |
| Sheep | ADDSLGGEFLAEGGGVR | 17 |
| Chicken | Q(Pyr)DGDKTTFEKEGGGGR | 16 |
| Lamprey | EDLGSG | 6 |
Note: The amino acid sequences are represented by their single-letter codes. Q(Pyr) indicates pyroglutamic acid.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37?,38-,39-,40-,41-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWICNZAGYSIBAR-LEEGLKINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H97N19O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25422-31-5 | |
| Record name | Fibrinopeptide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025422315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Biology and Biochemistry of Fibrinopeptide a Generation
Fibrinogen Aα Chain: The Precursor of Fibrinopeptide A
Fibrinogen is a large glycoprotein (B1211001) synthesized in the liver, circulating in the blood as a hexamer composed of two sets of three non-identical polypeptide chains: Aα, Bβ, and γ. medlineplus.gov The Fibrinogen Aα chain (FGA) is encoded by the FGA gene and is a crucial component of the fibrinogen molecule, playing a central role in fibrin (B1330869) polymerization and clot structure. wikipedia.orgresearchgate.net
The N-terminal portion of the Fibrinogen Aα chain contains the this compound sequence. wikipedia.org In humans, this compound is a 16-amino acid peptide. medchemexpress.com The cleavage of FPA by thrombin exposes a critical polymerization site, known as "knob 'A'," on the fibrinogen molecule. This site is essential for the subsequent assembly of fibrin monomers into protofibrils. nih.gov The specific amino acid sequence of human this compound is presented in Table 1.
| Human this compound |
| Sequence |
| Molecular Formula |
| Molecular Weight |
| (Data sourced from PubChem CID 25078015 and MedchemExpress) medchemexpress.comnih.gov |
Variations in the fibrinogen molecule, arising from isoforms and genetic polymorphisms, can significantly impact the kinetics of this compound release. Fibrinogen γ', an isoform resulting from alternative splicing of the FGG gene, has been shown to alter fibrin formation. nih.gov This variant, which constitutes about 8-15% of total plasma fibrinogen, contains a high-affinity thrombin binding site. nih.gov The binding of thrombin to the γ' chain can modulate its activity, thereby affecting the rate of FPA release. nih.gov
Genetic polymorphisms in the FGA gene can also lead to altered FPA release. For instance, mutations near the thrombin cleavage site can impair the release of FPA, leading to dysfibrinogenemia, a condition characterized by abnormal fibrinogen function. medlineplus.gov One such example is the Aα Thr312Ala polymorphism, which is associated with altered fibrin clot structure. nih.gov The impact of specific fibrinogen variants on FPA release kinetics is an area of ongoing research, with studies suggesting that these variations can influence an individual's thrombotic risk. whiterose.ac.uk
Thrombin-Mediated Proteolysis of Fibrinogen
Thrombin is a serine protease that plays a central role in hemostasis. monash.edu Its primary function in clot formation is the conversion of fibrinogen to fibrin, which is initiated by the cleavage of fibrinopeptides A and B. mdpi.com
Thrombin exhibits a high degree of specificity, selectively cleaving peptide bonds on the C-terminal side of arginine residues. sigmaaldrich.com The cleavage site for this compound in the Fibrinogen Aα chain is an Arg-Gly bond. sigmaaldrich.com The efficiency of this cleavage is influenced by the surrounding amino acid sequence. Studies have identified optimal cleavage sites for thrombin, with a preference for a proline residue at the P2 position (two residues upstream of the cleavage site). nih.gov The interaction between thrombin and fibrinogen is not solely dependent on the active site; exosites on the thrombin molecule also play a crucial role in substrate recognition and binding. researchgate.net
The primary cleavage site for the release of this compound from the human Fibrinogen Aα chain is at Arginine 16. sigmaaldrich.com However, a secondary cleavage site has been identified at Arginine 19, leading to the release of a slightly shorter form of FPA. sigmaaldrich.com The preferential cleavage of FPA over Fibrinopeptide B (FPB) from the Bβ chain is a key feature of fibrin polymerization. ashpublications.org The release of FPA is the initial and rate-limiting step, triggering the formation of protofibrils. The subsequent cleavage of FPB is accelerated once fibrin polymerization has commenced. ashpublications.orgnih.gov
The kinetics of fibrinopeptide release can be influenced by the conformation of the fibrinogen molecule. For instance, when fibrinogen is adsorbed onto a surface, the rate of FPB release can be faster than that of FPA, suggesting that the accessibility of the cleavage sites to thrombin is altered. ashpublications.orgnih.gov
Sequential Release Dynamics of this compound and Fibrinopeptide B
The conversion of fibrinogen to fibrin is a highly regulated process that begins with the proteolytic cleavage of fibrinopeptides by thrombin. nih.gov Thrombin, a serine protease, removes this compound (FPA) from the N-terminal end of the fibrinogen Aα chain and fibrinopeptide B (FPB) from the N-terminal end of the Bβ chain. wikipedia.orgmedchemexpress.com This cleavage exposes polymerization sites, known as "knobs," which can then bind to complementary "holes" on other fibrin monomers, initiating the formation of a fibrin clot. nih.govnih.govresearchgate.net
The release of FPA and FPB is not simultaneous but occurs in a sequential manner. nih.govdroracle.ai In solution, thrombin cleaves FPA more rapidly than FPB. ashpublications.org The release of FPA is the primary event that triggers the initial formation of two-stranded protofibrils. nih.govdroracle.ai Following the formation of these initial fibrin polymers, the rate of FPB release increases, suggesting that FPB is preferentially cleaved from fibrin polymers rather than from soluble fibrinogen. ashpublications.org This ordered release of fibrinopeptides is critical for the normal assembly of the fibrin network. nih.govnih.gov The delayed cleavage of FPB is thought to be necessary for the lateral aggregation of protofibrils into thicker fibrin fibers, which strengthens the clot. nih.govdroracle.ai
Interestingly, the dynamics of fibrinopeptide release can be altered when fibrinogen is adsorbed to a surface. In this state, the release of FPB can occur without the characteristic delay seen in solution and may even be released at a faster rate than FPA. nih.govashpublications.org This suggests that the conformation of fibrinogen can influence the accessibility of the cleavage sites to thrombin. ashpublications.org
Table 1: Sequential Release of Fibrinopeptides by Thrombin
| Step | Event | Consequence |
|---|---|---|
| 1 | Thrombin cleaves this compound (FPA) from the Aα chains of fibrinogen. wikipedia.orgdroracle.ai | Exposure of "knob A" polymerization sites. nih.gov |
| 2 | Fibrin monomers assemble into two-stranded protofibrils. nih.govnih.gov | Initial formation of the fibrin network. |
| 3 | Thrombin cleaves Fibrinopeptide B (FPB) from the Bβ chains of fibrin polymers. nih.govashpublications.org | Exposure of "knob B" polymerization sites, which facilitates lateral aggregation of protofibrils. nih.govdroracle.ai |
| 4 | Protofibrils aggregate laterally to form thicker fibrin fibers. nih.govdroracle.ai | Strengthening and stabilization of the fibrin clot. |
Alternative Enzymatic Cleavage of this compound from Fibrinogen
While thrombin is the primary enzyme responsible for the generation of this compound in the physiological coagulation cascade, other enzymes can also cleave FPA from fibrinogen. These alternative pathways are significant in both physiological and pathological contexts, as well as in certain therapeutic interventions.
Plasmin-Mediated Degradation of Fibrinogen α-Chains
Plasmin, the main enzyme of the fibrinolytic system, is responsible for the breakdown of fibrin clots. nih.gov However, plasmin can also degrade fibrinogen, a process known as fibrinogenolysis. jpccr.eueclinpath.com During fibrinogenolysis, plasmin preferentially cleaves the C-terminal portions of the Aα-chains of fibrinogen. nih.gov This degradation can hinder the formation of a stable fibrin clot. scielo.org.coredalyc.org While the primary action of plasmin is on the C-terminal region, extensive plasmin digestion can also lead to the cleavage of the N-terminal region of the Aα-chain, which includes this compound. nih.gov The degradation of the α-chains of fibrinogen by plasmin can interfere with the normal process of fibrin polymerization. nih.gov
Cleavage by Snake Venom Serine Proteases (e.g., Ancrod, Batroxobin)
Certain snake venoms contain serine proteases that are "thrombin-like" in their ability to clot fibrinogen. medwinpublishers.com Prominent examples of these enzymes are ancrod, derived from the venom of the Malayan pit viper (Calloselasma rhodostoma), and batroxobin, from the venom of the South American lancehead viper (Bothrops atrox and Bothrops moojeni). nih.govcore.ac.uk
Unlike thrombin, which cleaves both FPA and FPB, these snake venom enzymes exhibit a high degree of specificity, primarily cleaving only this compound from the Aα-chain of fibrinogen. medwinpublishers.comnih.gov This selective release of FPA leads to the formation of a fibrin clot that is structurally different from a thrombin-induced clot. The resulting fibrin network is often more friable and less stable because it lacks the lateral aggregation promoted by FPB release. The catalytic rate of FPA release by batroxobin has been shown to be similar for the first and second FPA molecules from fibrinogen, indicating a random cleavage pattern. nih.gov
Table 2: Comparison of Enzymatic Cleavage of Fibrinogen
| Enzyme | Source | Primary Fibrinopeptide(s) Cleaved | Resulting Fibrin Clot Characteristics |
|---|---|---|---|
| Thrombin | Human coagulation cascade | This compound and Fibrinopeptide B wikipedia.org | Stable, cross-linked fibrin network. |
| Plasmin | Human fibrinolytic system | Primarily degrades C-terminal of Aα-chain, can cleave FPA with extensive digestion. nih.gov | Impaired fibrin polymerization. nih.gov |
| Ancrod | Malayan pit viper venom | This compound only. mdpi.com | Friable, less stable fibrin clot. |
| Batroxobin | Bothrops snake venom | This compound only. nih.gov | Friable, less stable fibrin clot. |
Role of Fibrinopeptide a in Fibrin Assembly and Polymerization
Initiation of Fibrin (B1330869) Protofibril Formation following Fibrinopeptide A Cleavage
The cascade of blood coagulation culminates in the action of thrombin on fibrinogen. Thrombin catalyzes the proteolytic cleavage of two small peptides from the N-termini of fibrinogen: this compound (FpA) from the α-chains and fibrinopeptide B (FpB) from the β-chains ashpublications.orgnih.govpractical-haemostasis.comdroracle.aiwikipedia.orgaustinpublishinggroup.comcapes.gov.bruniprot.orgnii.ac.jpnsf.govnih.govnih.gov. FpA is cleaved first and at a more rapid rate than FpB ashpublications.orgnih.govpractical-haemostasis.comdroracle.aicapes.gov.brnii.ac.jpnsf.govoncohemakey.comnih.gov. This initial cleavage of FpA is essential for exposing new polymerization sites on the fibrin monomer droracle.aiaustinpublishinggroup.comnih.gov. Specifically, the release of FpA uncovers the "A knob," a sequence containing Gly-Pro-Arg, at the N-terminus of the α-chain nih.govnii.ac.jpnih.govahajournals.orgnih.govpnas.org. This exposed A knob is critical for initiating the end-to-end longitudinal polymerization of fibrin monomers, a process that leads to the formation of initial fibrin oligomers and subsequently, double-stranded protofibrils nii.ac.jpnih.govnih.govahajournals.orgnih.govpnas.orgpnas.org. The formation of these protofibrils is the first ordered step in building the fibrin network. Studies indicate that clots formed solely by the cleavage of FpA (resulting in desA-fibrin or Fibrin I) can still form, albeit with thinner fibers compared to clots where both FpA and FpB are cleaved ashpublications.orgnih.gov. This highlights FpA cleavage as a necessary and often sufficient initial step for fibrin assembly.
Exposure of Fibrin Polymerization Sites (e.g., "A" Knobs) and Complementary "Holes"
The enzymatic removal of FpA from fibrinogen is directly responsible for revealing the "A knob" polymerization site on the central E-domain of the fibrin molecule nih.govnii.ac.jpnih.govahajournals.orgnih.govpnas.org. This newly exposed A knob possesses a specific affinity for complementary binding sites, known as "a holes," which are constitutively present in the C-terminal region of the γ-chain located in the distal D-domains of other fibrin monomers nii.ac.jpnih.govnih.govoncohemakey.comahajournals.orgnih.govpnas.orgpnas.orgnih.gov. The interaction between the A knob and the a hole (A:a interaction) is the primary molecular event that drives the longitudinal self-assembly of fibrin monomers into linear, half-staggered oligomers and protofibrils nii.ac.jpnih.govnih.govahajournals.orgnih.govpnas.orgpnas.org. These A:a interactions are largely electrostatic and involve hydrogen bonding, facilitating the ordered, end-to-end alignment of fibrin molecules pnas.org. While the subsequent cleavage of FpB exposes the "B knob" and its corresponding "b hole" interaction, which further contributes to lateral aggregation, the initial formation of the protofibril backbone is fundamentally initiated by the A:a interactions exposed by FpA cleavage nii.ac.jpahajournals.orgnih.govpnas.orgnih.govtue.nl.
Intermolecular Interactions Driving Fibrin Assembly Post-Fibrinopeptide A Cleavage
Following the cleavage of FpA, several key intermolecular interactions drive the progressive assembly of fibrin monomers into a stable clot:
A:a Knob-Hole Interactions: These are the primary drivers of longitudinal protofibril formation. The exposed A knob on one fibrin monomer binds to the complementary a hole on another, facilitating end-to-end alignment and elongation nii.ac.jpnih.govnih.govahajournals.orgnih.govpnas.orgpnas.org. This interaction is fundamental to the initial polymerization process.
B:b Knob-Hole Interactions: Upon cleavage of FpB, the B knob becomes available to bind to the b hole. These interactions are thought to play a significant role in the lateral aggregation of protofibrils, contributing to the formation of thicker fibrin fibers nii.ac.jpahajournals.orgnih.govpnas.orgnih.govtue.nl.
αC Region Interactions: The αC domains, which undergo a transition from intramolecular to intermolecular interactions after fibrinopeptide cleavage, are critical for enhancing lateral aggregation and stabilizing the fibrin fiber structure tue.nlnih.govresearchgate.netresearchgate.netthieme-connect.com. These interactions contribute to the mechanical properties of the clot, such as stiffness and extensibility thieme-connect.com.
Factor XIIIa Cross-linking: While not directly initiated by FpA cleavage, the plasma transglutaminase Factor XIIIa, activated by thrombin, covalently cross-links fibrin monomers. This process, primarily occurring between the γ-chains (forming γ-dimers) and later between α-chains, stabilizes the fibrin network, rendering it mechanically robust and resistant to lysis uniprot.orgnih.govnih.govahajournals.orgpnas.orgnih.govresearchgate.net. This covalent stabilization occurs after the initial non-covalent assembly driven by knob-hole interactions.
These interactions, initiated by the release of FpA, orchestrate the transformation of soluble fibrinogen into an insoluble, cross-linked fibrin network that is essential for hemostasis.
Data Table: Comparative Roles of Fibrinopeptide Cleavage in Fibrin Assembly
The sequential cleavage of fibrinopeptides A and B by thrombin leads to distinct contributions to fibrin assembly and network structure.
| Feature | This compound Cleavage Only (Fibrin I / desA-fibrin) | This compound & B Cleavage (Fibrin II / desA,B-fibrin) |
| Primary Interaction | A:a knob-hole interactions drive longitudinal protofibril formation. nii.ac.jpnih.govahajournals.orgnih.govpnas.orgpnas.org | A:a interactions initiate protofibril formation; B:b interactions promote lateral aggregation. nii.ac.jpahajournals.orgnih.govpnas.orgnih.gov |
| Protofibril Formation | Essential and sufficient for initial protofibril assembly. ashpublications.orgnih.gov | Essential for protofibril formation. |
| Lateral Aggregation | Limited; contributes to thinner fibers. ashpublications.org | Enhanced by B:b interactions and αC region interactions, leading to thicker fibers. ashpublications.orgahajournals.orgnih.govpnas.orgtue.nlnih.govresearchgate.netresearchgate.netthieme-connect.com |
| Fiber Thickness | Generally thinner fibers. ashpublications.org | Thicker fibers due to enhanced lateral aggregation. ashpublications.org |
| αC Region Involvement | αC regions remain largely intramolecular or less involved in intermolecular interactions. researchgate.netthieme-connect.com | αC regions dissociate and participate in intermolecular interactions, enhancing lateral aggregation. nih.govresearchgate.netresearchgate.netthieme-connect.com |
| Network Architecture | Forms a less compact network with finer fibers. ashpublications.orgnih.gov | Forms a more compact and robust network with thicker fibers and increased lateral branching. ashpublications.orgnih.gov |
| Factor XIIIa Cross-linking | Can still occur, stabilizing the formed network. | Occurs and is critical for stabilizing the more complex network structure. uniprot.orgnih.govnih.govahajournals.orgpnas.orgnih.govresearchgate.net |
Compound List:
this compound (FpA)
Fibrinopeptide B (FpB)
Fibrinogen
Fibrin
Thrombin
Factor XIII (FXIII)
Factor XIIIa (FXIIIa)
A knob
B knob
a hole
b hole
Protofibrils
Fibers
Fibrin network
αC regions / αC domains
Fibrinopeptide a Molecular Interactions and Structural Dynamics
Thrombin-Fibrinopeptide A Binding Interactions
The interaction between thrombin and its substrate, fibrinogen, particularly the region that becomes FPA, is a cornerstone of hemostasis. This binding is highly specific and involves both the active site and an exosite on the thrombin molecule.
Characterization of Thrombin Active Site and Exosite Binding to Fibrinopeptide A
The binding of FPA to thrombin is a multifaceted process involving distinct regions on the enzyme. Thrombin's active site, a deep cleft, is responsible for the cleavage of the Arg16-Gly17 bond in the Aα chain of fibrinogen, which releases FPA. The specificity of this cleavage is not solely determined by the active site but is significantly influenced by interactions at a secondary binding site known as exosite I, or the fibrinogen-recognition exosite. nih.govportlandpress.comresearchgate.netnih.gov
Research has shown that hydrophobic interactions play a substantial role in the binding of FPA to the apolar binding site within thrombin's active site groove. ahajournals.orgnih.govpractical-haemostasis.com Key residues of FPA, such as Phe8, Leu9, and Val15, slot into this apolar region. ahajournals.org Specifically, the Phe8 residue of fibrinogen occupies the aryl-binding site of thrombin. ahajournals.org The interaction is not limited to the active site; exosite I provides a docking site for the fibrinogen molecule, correctly positioning the scissile bond for cleavage. nih.govportlandpress.com Mutagenesis studies have identified several residues within exosite I, as well as the Na+-binding site and the active site of thrombin, as being crucial for the interaction with fibrinogen. nih.gov
Interestingly, phosphorylation of the Ser3 residue in the FPA sequence, a modification present in about 25-30% of human fibrinogen Aα chains, appears to enhance the interaction. nih.gov While the N-terminal portion (residues 1-5) of unphosphorylated FPA shows little to no interaction with the thrombin surface, phosphorylation promotes binding of these amino acids. nih.gov Computational docking studies suggest that the phosphate (B84403) group may interact with basic residues at the edge of the heparin-binding site of thrombin, acting as an anionic linker. nih.gov This enhanced binding is reflected in a lower Michaelis constant (Km) for phosphorylated fibrinogen, indicating a higher affinity for thrombin. nih.gov
Conformation of Thrombin-Bound this compound
Upon binding to thrombin, FPA adopts a distinct, compact conformation. ahajournals.orgnih.gov X-ray diffraction studies of a ternary complex of human α-thrombin with a covalently bound FPA analogue and a hirudin peptide have revealed that FPA folds to bring its hydrophobic residues together, facilitating their insertion into the apolar binding site of thrombin. ahajournals.orgnih.gov
There has been some debate regarding the precise conformation of the bound peptide. Some studies have proposed a strand-turn-strand motif, featuring a beta-turn centered around residues Glu-11 and Gly-12. karger.comresearchgate.netusbio.net However, other molecular modeling analyses have suggested that this proposed conformation may not fit reasonably within the deep thrombin cleft. karger.com An alternative model, which involves the reorientation of two residues by alignment with bovine pancreatic trypsin inhibitor, has been proposed to provide a better fit and satisfy all experimental nuclear Overhauser effect data. karger.com The design of peptide mimetic substrates and inhibitors based on this proposed turn structure has shown that the turn conformation is a significant factor in thrombin's specificity. karger.comcore.ac.uk
Interactions of this compound with Artificial Materials and Surfaces
The interaction of FPA with biomedical materials is a critical area of study for the development of biocompatible devices. The adsorption behavior of FPA on various surfaces can influence blood-clotting processes at the material-blood interface. ashpublications.orgpnas.org
This compound Adsorption Behavior on Biomedical Surfaces (e.g., graphene)
Molecular dynamics simulations have been employed to study the interaction between FPA and surfaces like graphene. ashpublications.orgpnas.org On a pure, hydrophobic graphene surface, the adsorption of the largely hydrophilic FPA is intermittent and unstable. ashpublications.org The amino acids at the ends of the peptide (Ala1 and Val15), along with Phe8, which contains a benzene (B151609) ring, show a greater affinity for the graphene surface due to hydrophobic interactions. ashpublications.org The adsorption process on pure graphene typically occurs within approximately 500 picoseconds. ashpublications.org
The orientation of adsorbed fibrinogen, the precursor to FPA, on a surface is dependent on its concentration in the solution. At low concentrations, fibrinogen tends to adsorb in a "side-on" orientation, while at high concentrations, an "end-on" orientation is favored. This orientation, in turn, affects the accessibility of FPA to thrombin. For instance, on negatively charged surfaces, the accessibility of FPA is impaired, leading to reduced FPA release and subsequent fibrin (B1330869) formation.
Impact of Surface Functionalization on this compound Adsorption Dynamics
Surface functionalization significantly alters the adsorption dynamics of FPA. ashpublications.orgpnas.org Modifying a graphene surface with oxygen- and nitrogen-containing functional groups can enhance the interaction with FPA. ashpublications.orgpnas.org This enhancement is attributed to both the introduction of polar interactions and the creation of a defective surface morphology. ashpublications.orgpnas.org
On polar, functionalized surfaces, hydrophilic residues of FPA play a more significant role in adsorption. ashpublications.org For example, on graphene oxide surfaces containing hydroxyl and epoxy groups, the primary adsorption sites shift to include residues like Gly4, due to electrostatic interactions. ashpublications.org The presence of these functional groups can also eliminate the water layer that might otherwise hinder direct adsorption of the peptide onto the surface. ashpublications.org The ability to manipulate the conformation of FPA through surface functionalization has implications for controlling blood-clotting processes on biomedical materials. ashpublications.org
Below is a table summarizing the mean adsorption energy of FPA on different graphene surfaces, as determined by molecular dynamics simulations. ashpublications.org
| Surface Type | Mean Adsorption Energy (kcal/mol) in last 500 ps |
| Pure Graphene | - |
| Graphene with Graphitic N | - |
| Graphene with Pyridinic Group | - |
| Graphene with Pyrrole and Pyridinic Groups | - |
| Graphene with Hydroxyl and Epoxy Groups | - |
| Note: Specific numerical values for mean adsorption energy were mentioned as being in Table 1 of the source article ashpublications.org, but the values themselves were not in the provided text. The table structure is included to represent the type of data available in the cited research. |
Interactions of this compound with Fibrin(ogen) Fragments (e.g., D-dimer)
The interaction of FPA with fragments of fibrinogen and fibrin, such as D-dimer and fragment E, is intrinsically linked to the processes of fibrin formation and fibrinolysis. While direct, isolated binding between FPA and D-dimer is not well-documented, the presence and state of FPA on larger fibrinogen fragments significantly influence their interactions.
D-dimer is a specific degradation product of cross-linked fibrin, and its formation is a marker of both coagulation and fibrinolysis. The process begins with thrombin cleaving FPA and Fibrinopeptide B (FPB) from fibrinogen to form fibrin monomers. These monomers polymerize and are then cross-linked by Factor XIIIa. Subsequent degradation of this cross-linked fibrin by plasmin generates various fibrin degradation products (FDPs), including D-dimer.
Research has shown that the thrombin-binding properties of fibrinogen degradation products, particularly fragment E, are dependent on the presence of FPA. ahajournals.org A form of fragment E that retains FPA can inhibit thrombin activity with a higher affinity than fibrinogen itself. ahajournals.org In contrast, fragment E lacking FPA has a reduced inhibitory effect. ahajournals.org This suggests that the FPA portion of fragment E can interact with thrombin.
Cross-Species Analysis of this compound Conformation and Thrombin Interaction
The enzymatic cleavage of this compound (FpA) from the N-terminus of the fibrinogen Aα chain by thrombin is the critical initial step in fibrin polymerization and clot formation. nih.govwikipedia.org This interaction is highly specific, and its efficiency is governed by the conformation of FpA and the structural features of thrombin's active site and exosites. nih.govnih.gov While the fundamental mechanism is conserved, analysis across different species reveals variations in FpA sequence and conformation that influence the dynamics of thrombin interaction.
A key observation in the cross-species context is that thrombin from one mammalian species can typically clot the fibrinogen of any other mammalian species. sigmaaldrich.comsigmaaldrich.com This suggests a high degree of evolutionary conservation in the essential binding and cleavage sites. The structure of the human thrombin-FpA analogue complex reveals that FpA folds into a compact conformation, allowing its hydrophobic residues to fit into an apolar binding site on thrombin. nih.govrcsb.org Specifically, the Phenylalanine at position 8 of human FpA plays a crucial role by occupying the aryl-binding site of thrombin. nih.gov
Studies comparing the catalytic rates of FpA release by thrombin and thrombin-like enzymes from snake venom, such as batroxobin and atroxin, provide further insight into the specificity of the interaction. While thrombin and batroxobin show similar catalytic rates for the release of the first and second FpA from fibrinogen fragment E, atroxin displays a significantly slower release of the second FpA, suggesting differences in how these enzymes recognize the substrate, which may parallel subtle cross-species differences in thrombin-FpA interaction. nih.gov
The fundamental requirements for this interaction are the Arg-Gly bond cleaved by thrombin and the surrounding residues that fit into thrombin's specificity pockets. sigmaaldrich.comsigmaaldrich.com The table below presents the amino acid sequence of this compound from different species, highlighting the conserved and variable positions. The conservation of key residues, particularly around the cleavage site, underscores the functional constraints on FpA evolution.
Table 1: Amino Acid Sequences of this compound in Various Species
| Species | This compound Sequence | Length (Amino Acids) |
|---|---|---|
| Human | ADSGEGDFLAEGGGVR | 16 |
| Bovine | EADGSGDFLAEGGGVR | 16 |
| Dog | TDTTEGDFLAEGGGVR | 16 |
| Rat | ADTGEGDFLAEGGGVR | 16 |
| Chicken | ADTGEGDFLAEGGGVR | 16 |
The interaction kinetics, while generally rapid, can be influenced by the specific amino acid sequence of FpA from different species. The binding affinity and turnover rate (kcat/Km) are sensitive to substitutions in the residues that make contact with thrombin's active site and exosites. For example, congenital human fibrinogen variants with mutations in the Aα chain near the FpA cleavage site can lead to delayed FpA release, demonstrating the sensitivity of thrombin to subtle structural changes. haematologica.org
Table 2: Comparative Kinetic Parameters for FpA Cleavage by Thrombin
| Enzyme | Substrate | k2:k1 Ratio* | Implication |
|---|---|---|---|
| Thrombin | Human Fragment E1 | 1.10 ± 0.42 | Random cleavage of the two FpAs nih.gov |
| Batroxobin | Human Fragment E1 | 1.34 ± 0.26 | Random cleavage, slightly cooperative nih.gov |
| Atroxin | Human Fragment E1 | 0.34 ± 0.1 | Slower release of the second FpA nih.gov |
\The ratio of catalytic rate constants for the release of the second (k2) versus the first (k1) this compound.*
Physiological and Pathological Roles of Fibrinopeptide a
Fibrinopeptide A as a Biological Marker of Coagulation System Activation
The presence and concentration of FPA in plasma are direct indicators of in vivo thrombin activity and the rate of fibrin (B1330869) formation. droracle.ainih.gov When the coagulation cascade is activated, thrombin is generated and acts on fibrinogen, releasing FPA and Fibrinopeptide B. This process initiates the polymerization of fibrin monomers, which form the structural basis of a blood clot. droracle.airesearchgate.net Consequently, measuring FPA levels provides a sensitive snapshot of ongoing thrombotic activity. droracle.ai Elevated plasma FPA levels have been documented in various conditions involving activated coagulation, including venous thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC). nih.govnih.gov
A critical aspect of using FPA as a biomarker is understanding its transient nature in circulation. FPA has a very short biological half-life, estimated to be between 3 to 5 minutes. wikipedia.orgoncohemakey.com This rapid clearance means that plasma FPA levels reflect only very recent or ongoing thrombin activity. wikipedia.org A single measurement may not capture intermittent or fluctuating coagulation activation. The rapid turnover necessitates precise timing and handling of blood samples for accurate assessment. jci.org Despite this limitation, its short half-life makes FPA a dynamic marker for monitoring acute changes in the coagulative state, such as in response to anticoagulant therapy. droracle.aioncohemakey.com
The concentration of FPA is directly proportional to the rate of fibrinogenesis (fibrin generation). wikipedia.org The cleavage of FPA by thrombin is the initial and rate-limiting step in the conversion of fibrinogen to fibrin I. researchgate.netoncohemakey.com Therefore, FPA levels serve as a sensitive index of both the generation and the activity of thrombin on fibrinogen. droracle.ainih.gov Studies have shown a strong correlation between the rate of FPA generation in blood samples and the concentration of active thrombin. nih.govjci.org In normal individuals, plasma FPA levels are typically very low, with a mean of approximately 0.64 +/- 0.56 pmol/ml. nih.gov In contrast, patients with active thrombotic diseases show significantly elevated levels, reflecting increased thrombin activity and fibrin formation. nih.govnih.gov
This compound Involvement in Inflammatory Processes
Beyond its role as a coagulation marker, this compound is now recognized as an active participant in inflammatory processes, challenging the view that it is merely an inert byproduct. karger.com Research indicates that FPA can directly stimulate pro-inflammatory responses in vascular cells. karger.comnih.gov
This compound has been shown to induce the expression of C-Reactive Protein (CRP), a key acute-phase inflammatory marker, in vascular smooth muscle cells (VSMCs). karger.comnih.gov This effect is mediated through the ROS-ERK1/2/p38-NF-κB signaling pathway. karger.comscilit.com In vitro studies have demonstrated that FPA stimulates the generation of superoxide (B77818) anions in VSMCs, which in turn activates this downstream signaling cascade leading to CRP production. karger.com Furthermore, animal models have corroborated these findings; subchronic administration of FPA to rats resulted in a significant increase in CRP expression within the aortic artery walls. karger.com This suggests that FPA, at concentrations found in pathological conditions like ischemic heart disease, can contribute to the local vascular inflammation characteristic of atherosclerosis. karger.comnih.govnih.gov
Table 1: Effect of FPA Administration on Plasma FPA and Aortic CRP Expression in Rats This table is based on data from experimental animal models.
| Group | Plasma FPA Level | Aortic CRP Expression |
| Control (Saline) | Baseline | Weak Staining |
| FPA-Treated | Increased | Potently Increased |
This compound also directly modulates the expression of key pro-inflammatory cytokines. karger.com Studies have revealed that FPA stimulates the expression of both Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in vascular smooth muscle cells in both a concentration- and time-dependent manner. karger.com These cytokines are central mediators of the inflammatory response; IL-6, for instance, is a primary stimulus for the hepatic production of acute-phase proteins like CRP and fibrinogen. nih.gov The ability of FPA to induce IL-1β and IL-6 in VSMCs indicates that it can amplify local inflammatory reactions within the vessel wall. karger.com Interestingly, while both IL-1β and IL-6 are known to stimulate CRP expression, neutralizing antibodies against these cytokines only partially reduced FPA-induced CRP expression, suggesting FPA also acts through a direct pathway. karger.com
Table 2: FPA-Induced Pro-inflammatory Cytokine Expression in VSMCs This table summarizes in vitro findings.
| Cytokine | Effect of FPA Treatment | Dependency |
| Interleukin-1β (IL-1β) | Increased mRNA and protein expression | Concentration- and Time-Dependent |
| Interleukin-6 (IL-6) | Increased mRNA and protein expression | Concentration- and Time-Dependent |
This compound in Cardiopulmonary Physiology
The physiological and pathological effects of this compound extend to the cardiopulmonary system. Elevated plasma FPA is found in patients with ischemic heart disease and is considered a marker of acute coronary thrombosis. nih.govnih.gov In patients undergoing coronary angioplasty, an elevated FPA level after the procedure may identify a group at higher risk for subsequent adverse cardiac events, including restenosis. scispace.com
Animal studies have provided further insight into its direct cardiovascular effects. In anesthetized rabbits, dogs, and lambs, administration of bovine this compound was shown to induce increases in heart rate, stroke volume, and cardiac output without consistently altering mean pulmonary or aortic pressure. ahajournals.org These responses appeared within minutes and resolved within an hour. ahajournals.org It has also been speculated that the lung may be an active site for the catabolism of fibrinopeptides and that a high rate of fibrinogen-to-fibrin conversion could potentially contribute to pulmonary failure through fibrinopeptide-induced vasoconstriction. ahajournals.org
Effects on Pulmonary Circulation and Lung Mechanics
Studies, primarily in animal models, have demonstrated that this compound can exert significant effects on the pulmonary system. Administration of human this compound in minute concentrations to rabbits, dogs, and lambs has been shown to induce a range of pulmonary responses. ahajournals.orgahajournals.org These effects, which appear almost immediately after injection, include pulmonary hypertension, a decrease in effective pulmonary blood flow, and reduced lung compliance. ahajournals.orgahajournals.orgahajournals.org
Furthermore, research indicates that human FpA can lead to decreased ventilatory conductance, an increased frequency and volume of ventilation, and larger differences between arterial and alveolar carbon dioxide and oxygen pressures. ahajournals.orgahajournals.org These physiological changes were observed to intensify for 15 to 30 minutes post-injection and could be detected for up to 70 minutes. ahajournals.orgahajournals.org The collection of these findings suggests a potential link between the accelerated conversion of fibrinogen to fibrin—and the consequent release of fibrinopeptides—and the onset of pulmonary failure driven by vasoconstriction and diminished lung compliance. ahajournals.orgahajournals.orgahajournals.org
Interestingly, the origin of the fibrinopeptide appears to be a critical determinant of its physiological effect. In contrast to the effects of human FpA, equimolar doses of bovine this compound did not produce these pulmonary responses in the same animal models. ahajournals.orgahajournals.orgahajournals.org In fact, some research using natural human fibrinopeptides A and B in rabbits and monkeys found no significant changes in pulmonary arterial pressures or dynamic lung compliance. atsjournals.org This highlights potential species-specific differences in fibrinopeptide structure and function. atsjournals.org
| Parameter | Effect of Human this compound ahajournals.orgahajournals.orgahajournals.org |
| Pulmonary Arterial Pressure | Increased (Pulmonary Hypertension) |
| Effective Pulmonary Blood Flow | Decreased |
| Lung Compliance | Decreased |
| Ventilatory Conductance | Decreased |
| Ventilation Frequency/Volume | Increased |
Systemic Pressor Effects
Beyond its impact on the pulmonary circuit, this compound has been identified as having systemic vasoactive properties. Research has shown that human this compound exhibits a sustained systemic pressor effect, meaning it can increase blood pressure throughout the body. ahajournals.org This effect was observed in studies on pentolinium-treated rats, indicating a direct or indirect action on the systemic vasculature that leads to increased blood pressure. ahajournals.org In contrast to its effects on the pulmonary system, bovine this compound was found to induce increases in heart rate, stroke volume, and cardiac output without consistent changes in mean aortic pressure. ahajournals.orgahajournals.org
Emerging Roles of this compound in Neurological Contexts
The role of the coagulation cascade, and by extension its markers like this compound, is increasingly being recognized in the pathology of various neurological diseases. The deposition of fibrinogen and fibrin in the central nervous system (CNS) is a key event in conditions involving blood-brain barrier (BBB) disruption. nih.govnih.gov
Upregulation of Fibrinogen α-Chain Derived Peptides, including this compound, in Response to Central Nervous System Stimuli
The presence of fibrin deposits within the CNS is a well-documented pathological feature in a range of neurological disorders, including multiple sclerosis (MS), Alzheimer's disease (AD), stroke, and traumatic brain injury (TBI). nih.govnih.govnih.gov The formation of these fibrin deposits is, by definition, the result of the conversion of soluble fibrinogen into insoluble fibrin polymers. nih.gov This conversion is initiated by the enzymatic action of thrombin, which cleaves this compound and Fibrinopeptide B from the N-terminal ends of the fibrinogen Aα and Bβ chains, respectively. wikipedia.orgnih.gov
Therefore, the detection of fibrin in the brain parenchyma following CNS stimuli such as inflammation or injury is direct evidence of the localized release of this compound. nih.govnih.gov The disruption of the BBB allows for the extravasation of blood proteins like fibrinogen into the CNS, where inflammatory conditions can trigger the coagulation cascade, leading to the upregulation and cleavage of the fibrinogen α-chain and the subsequent generation of FpA. nih.govfrontiersin.org
Association with Fibrinogen-Mediated Neuroinflammation and Vascular Pathology
Fibrinogen is not a passive bystander in the CNS; it is a potent inflammatory mediator. nih.govfrontiersin.org When fibrinogen enters the brain, its conversion to fibrin—the event marked by FpA release—is a critical step in driving neuroinflammation. nih.govnih.gov Fibrin(ogen) has been shown to activate microglia, the resident immune cells of the CNS, contributing to a cascade of inflammatory events that can lead to demyelination and axonal damage. nih.govrupress.org
The interaction between fibrinogen and the CD11b/CD18 (also known as Mac-1) integrin receptor on microglia is a primary mechanism for this inflammatory activation. nih.govrupress.org The generation of FpA is an indicator that this process has been initiated. Consequently, FpA levels can be seen as a proxy for the conversion of fibrinogen to its more inflammatory fibrin form within the CNS. This fibrinogen-driven inflammation is a key contributor to the secondary brain injury seen after strokes and other neurological insults. nih.govgenscript.com
This compound in Atherogenesis and Thrombotic Conditions
This compound is a sensitive marker of thrombin activity and fibrin formation, processes that are central to the development of atherosclerosis and thrombotic events. wikipedia.orgdroracle.ai
Contribution to the Progression of Atherosclerosis
Atherosclerosis is a key underlying factor in acute coronary syndrome (ACS), and the rupture of atherosclerotic plaques activates the coagulation cascade, leading to thrombus formation. nih.gov this compound plays an active role in this process. nih.gov Elevated levels of FpA in the blood are indicative of an active thrombotic state. nih.govnih.gov
Studies have consistently shown that plasma and urinary concentrations of FpA are significantly higher in patients with atherosclerotic vascular diseases compared to healthy controls. nih.gov This includes individuals with peripheral artery disease, aortic aneurysms, and severe coronary artery disease. nih.gov The measurement of FpA provides a direct index of thrombin's action on fibrinogen, reflecting the cumulative effect of coagulation activation that contributes to the growth of atherosclerotic plaques and the risk of acute thrombotic complications like myocardial infarction. nih.govnih.gov For instance, patients with aortic aneurysms and those who have recently undergone percutaneous angioplasty show particularly high levels of urinary FpA, underscoring its role as a marker of vascular injury and repair processes that can drive atherosclerosis. nih.gov
| Patient Group | Mean Urinary this compound (μg/24 hours) nih.gov |
| Normal Controls | 1.9 +/- 1.2 |
| Aortic Aneurysm | 11.9 +/- 6.1 |
| Acute Myocardial Infarction | 4.3 +/- 1.8 |
| Peripheral Artery Disease (pre-angioplasty) | 4.0 +/- 1.7 |
| Peripheral Artery Disease (post-angioplasty) | 10.5 +/- 2.3 |
Association with States of Increased Thrombin Activity
This compound (FPA) is a peptide that is cleaved from the Aα chains of fibrinogen by the enzyme thrombin during the conversion of fibrinogen to fibrin. wikipedia.orgnih.gov This process is a crucial step in the formation of a blood clot. droracle.aidroracle.ai The amount of FPA in the plasma is a direct index of thrombin activity and the rate of fibrin formation. nih.govthieme-connect.comnih.gov Because FPA has a very short half-life of approximately 3 to 5 minutes, its levels in the blood provide a transient but sensitive measure of ongoing coagulation and thrombin activity. wikipedia.orgnih.govthieme-connect.com
Elevated plasma levels of FPA are indicative of increased thrombin activity and are associated with a variety of pathological conditions characterized by thrombosis or a prothrombotic state. droracle.ainih.gov Measurement of FPA is a useful tool in the diagnosis and research of these thrombotic diseases. nih.govnih.gov
Thromboembolic Diseases
In patients with thromboembolic diseases, such as deep venous thrombosis (DVT) and pulmonary embolism (PE), FPA levels are typically elevated, reflecting the ongoing formation of fibrin within the vasculature. nih.govnih.gov The assay for FPA has demonstrated high sensitivity in diagnosing venous thrombosis. nih.gov Studies have shown that plasma FPA levels in patients with thromboembolism are significantly higher than in healthy individuals. thieme-connect.comnih.gov For instance, one study reported a mean FPA level of 10.7 ng/ml in patients with thromboembolism, compared to 1.6 ng/ml in healthy controls. thieme-connect.comnih.gov The measurement of FPA can be a valuable tool for diagnosing these conditions and monitoring the effectiveness of anticoagulant therapy, such as heparin, which leads to a prompt decline in FPA levels. nih.govdroracle.ainih.govashpublications.org
Disseminated Intravascular Coagulation (DIC)
Disseminated intravascular coagulation is a severe condition characterized by widespread activation of the clotting cascade, leading to systemic fibrin formation and consumption of coagulation factors. FPA levels are markedly increased in patients with overt DIC, signifying rampant thrombin generation. thieme-connect.comnih.gov Research has documented mean FPA levels in DIC patients to be as high as 22.0 ng/ml. thieme-connect.comnih.gov This test is often used to help diagnose severe blood clotting problems like DIC. medlineplus.gov
Malignancy
An association between cancer and a hypercoagulable state has long been recognized, and elevated FPA levels are frequently observed in patients with various malignancies. thieme-connect.comnih.gov This increase in FPA likely indicates a compensated state of fibrin formation and lysis. thieme-connect.comnih.gov In some cases, such as gastric cancer, plasma FPA levels have been found to correlate with the size of the tumor, suggesting that FPA could be an indicator of the progression and activity of the cancer. nih.gov One study identified the mean FPA level in patients with malignancy as 6.3 ng/ml. thieme-connect.comnih.gov
Other Conditions Associated with Increased Thrombin Activity
Elevated FPA levels have also been reported in several other clinical contexts where thrombin activity is increased:
Acute Myocardial Infarction: In the acute phase of a heart attack, coronary thrombosis leads to a surge in thrombin activity, which is reflected by higher FPA levels. thieme-connect.comnih.govnih.gov A study found the mean FPA in myocardial infarction to be 5.6 ng/ml. thieme-connect.comnih.gov
Collagen Vascular Diseases: Conditions such as active systemic lupus erythematosus (SLE) can be associated with increased thrombin activity and consequently elevated FPA levels. thieme-connect.comnih.govnih.govmedlineplus.gov The mean FPA in patients with collagen vascular diseases was reported to be 5.6 ng/ml, with significantly higher levels in patients with active disease compared to those in remission. thieme-connect.comnih.gov
Post-Surgical States: Following major surgery, particularly procedures like cardiopulmonary bypass, the coagulation system is activated, leading to a significant increase in plasma FPA. nih.gov One study noted a mean FPA level of 14.2 +/- 6.8 ng/ml during the late stage of cardiopulmonary bypass. nih.gov
Sepsis: Severe infections and sepsis can trigger systemic inflammation and coagulation activation, which may elevate FPA levels. nih.govashpublications.org
The following tables summarize research findings on FPA levels in various states of increased thrombin activity compared to healthy individuals.
| Condition | Mean FPA Level (ng/ml) | Reference |
|---|---|---|
| Healthy Controls | 1.6 | thieme-connect.comnih.gov |
| Thromboembolism | 10.7 | thieme-connect.comnih.gov |
| Disseminated Intravascular Coagulation (DIC) | 22.0 | thieme-connect.comnih.gov |
| Malignancy | 6.3 | thieme-connect.comnih.gov |
| Acute Myocardial Infarction | 5.6 | thieme-connect.comnih.gov |
| Collagen Vascular Diseases | 5.6 | thieme-connect.comnih.gov |
| Liver Cirrhosis | 2.7 | thieme-connect.comnih.gov |
| Condition/Population | Reported FPA Level | Reference |
|---|---|---|
| Normal Healthy Men (Mean) | 0.5 ng/ml | nih.gov |
| Normal Healthy Individuals (Mean) | 0.64 pmol/ml | nih.gov |
| Diagnostic Threshold for Thromboembolism | > 5 ng/ml | nih.gov |
| Late Stage of Cardiopulmonary Bypass (Mean) | 14.2 ng/ml | nih.gov |
Advanced Methodologies for Fibrinopeptide a Research
Immunochemical Detection Techniques
Immunochemical methods leverage the high specificity of antibody-antigen interactions for the detection and quantification of FPA. These techniques are known for their sensitivity and are widely used in clinical and research settings.
Development and Application of Radioimmunoassay (RIA) for Fibrinopeptide A Quantitation
Radioimmunoassay (RIA) was a pioneering technique for the sensitive measurement of FPA in plasma. nih.gov This method is based on a competitive binding principle where FPA in a sample competes with a known amount of radioactively labeled FPA (typically with Iodine-125) for binding to a limited number of specific anti-FPA antibodies. nih.gov The amount of bound radioactivity is inversely proportional to the concentration of FPA in the sample.
The development of RIA for FPA involved producing specific antibodies by immunizing animals with an FPA-albumin conjugate and synthesizing N-Tyrosyl this compound for iodination. nih.gov A key challenge in applying RIA to plasma samples is the potential cross-reactivity of the antibodies with fibrinogen. nih.govjci.org To circumvent this, early methods involved separating FPA from fibrinogen by dialysis after precipitating the larger fibrinogen molecules with ethanol. jci.org This processing allowed for a significant recovery of FPA from blood samples. jci.org RIA has been instrumental in detecting the release of FPA during coagulation and has been successfully applied to measure its levels in clinical blood samples. nih.govjci.org
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
Enzyme-Linked Immunosorbent Assay (ELISA) has largely replaced RIA for FPA quantitation due to its comparable performance, avoidance of radioactive materials, and suitability for automation. nih.gov The most common formats are the sandwich ELISA and the competitive ELISA.
In a sandwich ELISA, an antibody specific for FPA is pre-coated onto a microtiter plate. antibodies.comabbexa.com The sample is added, and any FPA present binds to the immobilized antibody. antibodies.com A second, biotin-conjugated anti-FPA antibody is then added, which binds to the captured FPA, followed by an enzyme-streptavidin conjugate (like HRP-Streptavidin). antibodies.com The addition of a substrate results in a colored product, and the color intensity is directly proportional to the FPA concentration. antibodies.comabbexa.com
Conversely, in a competitive ELISA, the sample FPA competes with a fixed amount of biotin-labeled FPA for binding to the pre-coated antibody. abbexa.com The subsequent steps involve adding an HRP-conjugated reagent and a substrate. abbexa.com In this format, the color intensity is inversely proportional to the amount of FPA in the sample. abbexa.com ELISA kits are commercially available for the quantitative measurement of FPA in various biological fluids, including serum, plasma, and tissue homogenates. antibodies.comabbexa.comvwr.com
| Assay Type | Principle | Detection | Relationship to FPA Concentration |
| Sandwich ELISA | FPA is "sandwiched" between two antibodies. | Colorimetric | Direct |
| Competitive ELISA | Sample FPA competes with labeled FPA for antibody binding. | Colorimetric | Inverse |
Chromatographic Separation and Analysis
Chromatographic techniques physically separate FPA from other components in a sample based on its physicochemical properties, offering a direct method of analysis.
High-Performance Liquid Chromatography (HPLC) for Direct Fibrinopeptide Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the direct quantification of fibrinopeptides released from fibrinogen. nih.gov This method allows for the analysis of FPA from small amounts of plasma or whole blood, often without the need for prior fibrinogen purification. nih.gov A typical procedure involves treating the sample with thrombin to release the fibrinopeptides, followed by deproteinization, filtration, and direct analysis on a reverse-phase HPLC column (e.g., C18). nih.govumich.edu
HPLC can resolve different forms of FPA, including the intact peptide (A), a phosphorylated form (AP), and an N-terminally degraded form (AY). nih.govthieme-connect.com This capability has enabled research into the heterogeneity of the fibrinogen A alpha-chain. nih.govthieme-connect.com Studies using HPLC have determined the relative proportions of these FPA variants in various populations, such as healthy controls, individuals with liver failure, and patients recovering from surgery. nih.govthieme-connect.com For instance, cord plasma shows significantly higher levels of the phosphorylated form (AP) compared to normal adults. nih.govthieme-connect.com
Gel Filtration Chromatography in this compound Sample Preparation
Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. bioted.es This technique is valuable for preparing plasma samples for FPA analysis by removing larger, interfering molecules like fibrinogen. nih.govnih.gov In this process, the sample is passed through a column containing a porous matrix. bioted.es Larger molecules are excluded from the pores and elute first, while smaller molecules like FPA enter the pores and have a longer retention time, thus eluting later. bioted.es
This separation is crucial because high concentrations of fibrinogen can interfere with immunoassays. nih.gov Furthermore, removing bulk proteins can enrich the FPA concentration in the collected fraction, enhancing the sensitivity of subsequent analytical methods. bloodtransfusion.it Gel filtration is also used to isolate fibrinogen monomers from aggregates, which has been shown to significantly impact studies of fibrin (B1330869) polymerization kinetics. nih.gov
Mass Spectrometry (MS) Approaches
Mass spectrometry (MS) offers high specificity and sensitivity for the identification and quantification of FPA. It provides definitive structural information, which can be an advantage over indirect methods like immunoassays.
MS-based analysis of FPA is typically coupled with liquid chromatography (LC-MS). nih.gov A common workflow involves capturing and concentrating peptides from a sample using materials like C18 reversed-phase columns before analysis by MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry. plos.org For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the FPA ion is selected, fragmented, and the resulting fragment pattern provides a specific fingerprint for the molecule. nih.gov
LC-MS/MS methods, particularly those using selected reaction monitoring (SRM), have been developed and validated for the robust quantification of FPA in plasma. nih.govresearchgate.net These assays have demonstrated low limits of quantitation and good precision. nih.gov MS-based proteomics has successfully identified FPA and its fragments as differentially expressed in the serum of patients with diabetic nephropathy compared to healthy controls, suggesting a role for altered FPA turnover in the disease's pathogenesis. nih.gov These advanced MS approaches are increasingly used for biomarker discovery and to provide detailed insights into the role of FPA in various physiological and pathological states. bloodtransfusion.itnih.gov
Detection and Characterization of this compound and its Degradation Products
The accurate detection of FPA and its degradation products is crucial for understanding the dynamics of coagulation and fibrinolysis. A variety of methods have been developed to separate and identify these peptides in complex biological samples.
High-Performance Liquid Chromatography (HPLC) has proven to be a powerful tool for this purpose. A method using a reversed-phase column allows for the separation and quantitation of human fibrinopeptides and their degradation products in a single analysis. nih.gov The peptides are detected by their UV absorption at 210 nm, a technique sensitive enough to identify peptides released from as little as 0.1 mg of fibrinogen. nih.gov This approach is highly suitable for studying fibrinopeptide release kinetics and identifying genetically abnormal variants. nih.gov
Immunoassays, particularly those employing monoclonal antibodies, are also widely used. ELISA (Enzyme-Linked Immunosorbent Assay) tests can be designed with specific monoclonal antibodies to detect this compound and other fibrin-related markers. thieme-connect.com For instance, antibodies have been developed that are specific to the neo-N-terminus of the α-chain of fibrin, which is exposed after thrombin cleaves FPA. thieme-connect.com
Mass spectrometry-based techniques offer high specificity and sensitivity for identifying FPA and its truncated forms. Extracted ion chromatograms derived from mass spectrometry data can be used to quantify the peak areas of FPA and its degradation products, such as those resulting from the loss of N-terminal amino acids. researchgate.net
Quantitative Mass Spectrometry in this compound Research
Quantitative mass spectrometry (MS) has become an indispensable technique in proteomics and biomarker research, including the analysis of FPA. mdpi.com While plasma proteomics presents challenges due to the wide dynamic range of protein abundances, advanced MS-based workflows have been successfully applied to large-scale clinical studies. mdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and robust method for peptide quantification. researchgate.net A validated LC-MS/MS assay for FPA in human plasma demonstrated a lower limit of quantitation (LLOQ) of 0.16 nM with high reproducibility, showing an inter- and intra-day coefficient of variation (%CV) of less than 15%. researchgate.net Such assays are critical for the development of FPA as a biomarker for anti-thrombotic therapies, overcoming the sensitivity and specificity challenges often associated with traditional immunoassays. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful tool. In one study, researchers used C18 reversed-phase columns to capture peptides from serum, which were then analyzed by MALDI-TOF MS to identify peptidomics patterns associated with specific diseases. plos.org This approach successfully identified FPA as a potential diagnostic biomarker, with its sequence confirmed by subsequent MALDI-TOF-TOF analysis. plos.orgplos.org
A typical quantitative proteomics workflow involves separating protein digests by reversed-phase liquid chromatography and analyzing them on a high-resolution mass spectrometer like a Q Exactive or LTQ-Orbitrap. taylorandfrancis.comacs.org The mass spectrometer acquires data in a data-dependent manner, switching between full MS scans to measure peptide ions and MS/MS scans to fragment them for sequence identification. mdpi.comtaylorandfrancis.com
Single-Molecule Detection Techniques
The advent of single-molecule detection technologies has revolutionized the study of biomarkers, offering unprecedented sensitivity and specificity. These techniques are capable of analyzing individual molecules, providing detailed information that is often obscured in ensemble measurements.
Nanopore Sensing for this compound Family Biomarkers
Nanopore sensing has emerged as a breakthrough approach for the detection and discrimination of the this compound family of biomarkers at the single-molecule level. acs.orgnih.gov This technology is based on analyzing the perturbations in ionic current that occur when a single molecule, such as a peptide, passes through a nanometer-scale pore. nih.gov A commonly used biological nanopore for this purpose is aerolysin. acs.orgacs.orgnih.gov
The principle involves inserting a single aerolysin nanopore into a lipid bilayer that separates two compartments containing an electrolyte solution. acs.org When a voltage is applied, an ionic current flows through the pore. If peptides are added to one compartment, they can be driven through the pore by the electric field. genopole.fr The passage of each peptide causes a characteristic, transient blockade of the ionic current. nih.govgenopole.fr The amplitude and duration of this blockade provide a unique electrical signature for the molecule. nih.gov This method is noted for being accurate, inexpensive, and highly reproducible. nih.gov
The FPA family of peptides, which includes phosphorylated and cleaved derivatives, are important biomarkers for coagulation disorders, heart disease, and cancer, making them ideal targets for the development of nanopore-based diagnostic tools. acs.orgnih.govacs.org
Discrimination of Modified this compound Forms at the Single-Molecule Level
A key advantage of nanopore sensing is its ability to discriminate between different forms of a peptide with subtle modifications. nih.gov Researchers have successfully used wild-type aerolysin nanopores to distinguish between unmodified FPA, phosphorylated FPA (FPA-P), and N-terminally cleaved derivatives such as FPA-3 and FPA-6. acs.orgacs.orgacs.org
Each of these FPA variants produces a unique electrical signal. nih.gov For example, the post-translationally modified FPA-P generates a current blockade of a significantly greater amplitude than its unphosphorylated counterpart. acs.orgacs.org This difference is distinct enough to allow for visual discrimination of the two forms when analyzing a mixture. acs.orgacs.org Furthermore, FPA-P has been observed to adopt two different conformations, each producing a distinct electrical signature in terms of both blockade level and dwell time, which could enhance sensor accuracy. acs.orgnih.gov
Similarly, proteolytically cleaved forms of FPA can be differentiated based on their size. The shorter FPA-3 and FPA-6 peptides produce current blockades with smaller amplitudes compared to the full-length FPA, and the blockade amplitude decreases with the size of the peptide. acs.orgacs.org By plotting a histogram of the current blockade amplitudes from a mixed sample, each molecular form appears as a discrete population, allowing for their simultaneous identification and potential quantification. acs.orgnih.govacs.org
| FPA Derivative | Observed Mean Blockade Level | Distinguishing Feature |
|---|---|---|
| FPA-P | 0.70 ± 0.02 | Largest blockade; two conformations observed. nih.gov |
| FPA | 0.64 ± 0.01 | Standard blockade level for full-length peptide. nih.gov |
| FPA-3 | 0.56 ± 0.01 | Reduced blockade due to smaller size. nih.gov |
| FPA-6 | 0.44 ± 0.01 | Smallest blockade among the tested forms. nih.gov |
Molecular Modeling and Simulation Approaches
Computational methods, including molecular modeling and simulation, provide powerful tools for investigating the structure, dynamics, and interactions of this compound at an atomic level. These approaches complement experimental data and can offer mechanistic insights that are difficult to obtain otherwise.
Molecular Dynamics Simulations of this compound Interactions with Biological and Artificial Structures
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. biorxiv.org This "computational microscope" has been applied to understand how FPA interacts with various surfaces and binding partners. biorxiv.orgacs.org
One area of research has been the interaction of FPA with artificial materials, which is relevant for the development of biomedical devices and biosensors. acs.orgnih.gov MD simulations were used to study the adsorption of FPA onto graphene surfaces with different chemical modifications. acs.orgnih.gov These simulations, using the CHARMM force field, revealed that functional groups containing oxygen and nitrogen on the graphene surface can enhance the interaction with the peptide. acs.orgnih.gov The simulations identified specific amino acid interactions, such as the π-π stacking between FPA's Phenylalanine-8 (PHE8) residue and the graphene surface, as a major contributor to the binding strength. acs.org
MD simulations have also been used to model the interaction of FPA with biological structures. Molecular modeling of the thrombin-bound structure of FPA suggested that it adopts a strand-turn-strand motif, which is a key aspect of thrombin's specificity for cleaving FPA from fibrinogen. nih.govpnas.org Further modeling studies analyzed the complete complex of thrombin and fibrin to understand the sequential cleavage of fibrinopeptides. nih.gov The results indicated that in the initial fibrinogen molecule, the FPA-containing portions are positioned more favorably to bind within the active site of thrombin, providing a structural rationale for why FPA is cleaved before Fibrinopeptide B. nih.gov
These simulation studies provide a detailed, dynamic view of molecular interactions, guiding the design of new biomaterials and explaining the fundamental mechanisms of biological processes like blood coagulation. acs.orgnih.gov
Computational Reconstructions of Fibrin Structures Incorporating this compound Cleavage Events
The enzymatic cleavage of this compound (FpA) from the N-terminus of fibrinogen's Aα chain by thrombin is the critical initiating event in fibrin polymerization. Computational modeling has become an indispensable tool for investigating the kinetics and structural consequences of this process, providing insights that are difficult to capture through experimental methods alone. These models vary in scale and complexity, from kinetic rate equations to detailed molecular dynamics simulations.
A foundational approach involves kinetic modeling, which often simplifies fibrin polymerization into three principal steps: (1) the enzymatic cleavage of fibrinopeptides, (2) the formation of two-molecule-thick protofibrils, and (3) the lateral aggregation of these protofibrils into thicker fibrin fibers. nih.govscribd.comahajournals.orgnsf.gov In these models, the rate of FpA cleavage is a crucial parameter that dictates the subsequent steps of clot formation. ahajournals.org Simulations based on this framework have successfully predicted and explained experimental observations, such as the effects of varying thrombin concentrations on the final clot structure. nih.govresearchgate.net For instance, kinetic models have shown that changes in the rate of fibrinopeptide cleavage are sufficient to account for many non-intuitive experimental observations regarding how factors like ionic strength influence fibrin polymerization. ahajournals.org
To achieve molecular-level detail, researchers employ molecular dynamics (MD) and coarse-grained (CG) simulations. Full atomistic MD simulations can reveal the dynamics of fibrinogen itself, such as large-scale bending motions that may be crucial for exposing cleavage sites. plos.org However, simulating the entire polymerization process at an atomistic level is computationally prohibitive due to the size of the molecules and the timescale of the process. ahajournals.org To overcome this, coarse-grained molecular dynamics (CGMD) models are used. researchgate.netarxiv.org In CGMD, groups of atoms are represented as single beads, drastically reducing the computational cost while retaining the essential physics of the system. researchgate.netnih.gov
Using CGMD, researchers have simulated the conversion of fibrinogen to fibrin monomers following fibrinopeptide cleavage and their subsequent self-assembly into a complex, branched network. researchgate.netarxiv.org These simulations have demonstrated that higher concentrations of thrombin, leading to faster FpA cleavage, result in the formation of more highly branched fibrin clots with thinner fibers. researchgate.net This aligns with experimental observations and underscores the kinetic control of clot architecture. nih.gov Multiscale models that integrate different computational approaches aim to bridge the molecular events of FpA cleavage with the macroscopic properties of the fibrin clot. nih.govmdpi.com
| Computational Methodology | Focus on FpA Cleavage | Key Research Findings | Reference |
|---|---|---|---|
| Kinetic Modeling | Modeled as the initial, rate-determining step of polymerization. The rate of cleavage is a key input parameter. | Demonstrated that the rate of fibrinopeptide cleavage significantly impacts the final clot structure, including fiber diameter and branching. Accounts for the lag phase in turbidity profiles. | nih.govahajournals.orgnsf.govnih.gov |
| Coarse-Grained Molecular Dynamics (CGMD) | The conversion of a fibrinogen bead-model to a fibrin monomer model is triggered, simulating the event of cleavage. | Showed that higher thrombin concentrations (and thus faster cleavage) lead to clots with higher branch-point formation and thinner fibers. Allows for simulation of the physical process of network formation. | researchgate.netarxiv.orgnih.gov |
| Atomistic Molecular Dynamics (MD) | Simulates the flexibility of the fibrinogen molecule, which can influence the accessibility of the FpA sequence to thrombin. | Revealed large bending motions in fibrinogen's coiled-coil regions, suggesting a mechanism for exposing cleavage sites for enzymes. | plos.org |
X-ray Crystallography Insights into Fibrinogen and Fibrin Fragments Complexed with Peptides
X-ray crystallography has provided atomic-level snapshots that are fundamental to understanding how the removal of this compound initiates fibrin assembly. While crystallizing the entire, flexible fibrinogen molecule has been challenging, structural studies of both native fibrinogen and its fragments complexed with synthetic peptides have been highly informative.
The crystal structure of native chicken fibrinogen revealed that the amino-terminal segments of the Aα and Bβ chains, which include this compound and B, are highly disordered and not visible in electron density maps. uniprot.orgpnas.org This structural disorder is a key finding, indicating that these regions are inherently flexible, which is likely essential for their accessibility to thrombin for cleavage. uniprot.org
The most profound insights have come from the crystallization of fibrin(ogen) fragments, such as Fragment D, in complex with synthetic peptides that mimic the "knobs" exposed after FpA cleavage. pnas.org The primary "A" knob, which becomes exposed on the fibrin monomer following FpA release, has the sequence Gly-Pro-Arg. Scientists have used a synthetic surrogate peptide, Gly-Pro-Arg-Pro-amide (GPRPam), to study its interaction with the corresponding "a" hole located in the γC domain of a neighboring fibrin molecule. pnas.orgpnas.org Crystal structures of Fragment D complexed with GPRPam have elucidated the precise molecular interactions of this "knob-hole" binding, which is the primary driving force for the end-to-end assembly of fibrin monomers into protofibrils. pnas.org
Furthermore, crystallography of thrombin itself complexed with FpA-derived peptides has explained the basis of substrate recognition and the effects of mutations. A study on a synthetic peptide of the fibrinogen Aα chain (residues 1-23) with a Phe-8 to Tyrosine mutation (F8Y) showed why this change drastically slows thrombin cleavage. nih.gov The crystal structure of the thrombin-F8Y peptide complex revealed that the bulkier tyrosine side chain disrupts the local peptide conformation, perturbing the geometry at the Arg-16 scissile bond and inhibiting efficient hydrolysis. nih.gov
These crystallographic studies, by defining the precise architecture of binding sites and the consequences of FpA cleavage, provide a static structural basis that complements the dynamic views offered by computational reconstructions.
| Crystallized Complex | Resolution | Key Insights Related to this compound | Reference |
|---|---|---|---|
| Native Chicken Fibrinogen with GPRP-amide & GHRP-amide | 2.7 Å | The N-terminal segments containing fibrinopeptides A and B are disordered, indicating high flexibility and accessibility for thrombin cleavage. | uniprot.org |
| Bovine Thrombin with Fibrinogen Aα-peptide (F8Y mutant) | 2.5 Å | Explained how a single amino acid mutation (Phe→Tyr) in the FpA region alters peptide conformation, inhibiting thrombin's ability to cleave the Arg-16-Gly-17 bond. | nih.gov |
| Human Fibrin Fragment D-dimer with GPRPam | N/A | Revealed the specific intermolecular packing and "knob-hole" interactions mediated by the GPRP sequence (the 'A' knob) that drives the lateral association of protofibrils. | pnas.orgacs.org |
| Fibrinogen Fragment D with Aβ42 peptide | N/A | Showed that binding of the amyloid-beta peptide (Aβ42) to Fragment D induces a structural change in the C-terminal region of the fibrinogen β-chain. | ashpublications.org |
Fibrinopeptide a Family and Post Translational Modifications Research
Characterization of Fibrinopeptide A Derivatives
The heterogeneity of FPA in circulation is primarily due to phosphorylation and proteolytic cleavage. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, have been instrumental in identifying and characterizing these derivatives. nih.govthieme-connect.com
In human plasma, this compound exists in both an unphosphorylated form and a phosphorylated form (FPA-P). nih.govresearchgate.net
Phosphorylation Site: The phosphorylation occurs on the serine residue at position 3 (Ser3) of the 16-amino acid peptide chain. researchgate.net
Prevalence: In healthy individuals, the phosphorylated form (FPA-P) constitutes approximately 20-24% of the total FPA. nih.govresearchgate.net
Detection: HPLC is a key method used to separate and resolve the unphosphorylated and phosphorylated forms of FPA, allowing for the determination of the degree of phosphorylation. nih.govnih.gov Nanopore technology has also been explored as a sensitive method to discriminate between FPA and FPA-P at a single-molecule level. acs.orgnih.gov
Research indicates that the level of FPA phosphorylation is not static. For instance, under acute phase conditions, such as after major surgery, the degree of FPA phosphorylation can increase significantly, rising to as high as 60% on the first day post-operation before gradually returning to normal levels. nih.gov Similarly, patients with conditions involving blood-clotting activation, like venous thromboembolism and disseminated intravascular coagulation, show a significantly higher phosphate (B84403) content in their FPA. nih.govresearchgate.net
| Characteristic | Unphosphorylated this compound (FPA) | Phosphorylated this compound (FPA-P) |
|---|---|---|
| Modification | None | Phosphate group attached to Serine-3 |
| Normal Abundance | ~76-80% of total FPA | ~20-24% of total FPA nih.govresearchgate.net |
| Detection Method | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, Nanopore Sensing nih.govnih.govacs.org | |
| Association | Baseline coagulation activity | Increased during acute phase reactions and conditions with clotting activation nih.govnih.gov |
This compound can undergo further enzymatic degradation in the bloodstream, resulting in various truncated forms. This proteolysis typically involves the sequential cleavage of amino acids from the N-terminus. researchgate.net
FPA(1-6) Series: Mass spectrometry has identified a series of six FPA derivative peptides, designated FPA1 through FPA6, where the N-terminal amino acid has been sequentially removed. researchgate.net
FPA-3 and FPA-6: Among these truncated forms, FPA-3 and FPA-6 are notable as they have been investigated as potential cancer biomarkers. acs.orgnih.gov
FpAY: Another identified truncated form is FpAY, which specifically lacks the N-terminal alanine (B10760859) residue. thieme-connect.comnih.gov
The characterization of these truncated forms is crucial for understanding the full spectrum of FPA's biological roles and for the development of specific diagnostic assays.
Biological Implications of this compound Variants and Modifications
The different forms and modifications of this compound have significant biological implications, extending from normal physiological processes to pathological conditions.
The primary and most well-understood role of FPA release is the initiation of fibrin (B1330869) polymerization. droracle.ai The cleavage of FPA by thrombin exposes binding sites ("knobs") on the fibrinogen molecule, which are essential for the subsequent assembly of fibrin monomers into protofibrils and eventually a stable fibrin clot. researchgate.netashpublications.org
The degree of FPA phosphorylation serves as a dynamic indicator of physiological stress and coagulation system activation. The steep rise in FPA-P levels during acute phase reactions suggests that the synthesis and post-translational modification of its precursor, fibrinogen, are altered during inflammation. nih.gov Elevated FPA-P is also a marker for thromboembolic events, reflecting ongoing thrombin activity and fibrin formation. nih.gov Furthermore, studies have shown that FPA is dephosphorylated during its excretion through the kidneys. nih.gov
Truncated FPA variants have been linked to disease states, particularly cancer. Higher concentrations of N-terminally cleaved FPA derivatives have been found in samples from cancer patients compared to healthy individuals, suggesting their potential as biomarkers for the disease. researchgate.netnih.gov The depletion of certain FPA fragments has also been associated with disease progression in some cancers. researchgate.net The mechanisms underlying these associations and the specific roles of truncated FPA in cancer pathophysiology are subjects of ongoing investigation.
| FPA Variant | Associated Process/Condition | Key Research Finding |
|---|---|---|
| This compound (Unmodified) | Hemostasis / Clot Formation | Release initiates the polymerization of fibrin monomers. droracle.aiashpublications.org |
| Phosphorylated FPA (FPA-P) | Acute Phase Reaction / Inflammation | Levels increase significantly post-surgery and during inflammation. nih.gov |
| Phosphorylated FPA (FPA-P) | Thromboembolic Disorders | Higher levels are found in patients with venous thromboembolism and DIC. nih.govresearchgate.net |
| Truncated Forms (FPA-3, FPA-6) | Oncology | Identified as potential biomarkers for certain types of cancer. acs.orgnih.gov |
| Degraded FPA (in urine) | Renal Processing | FPA undergoes dephosphorylation and carboxyterminal degradation by the kidneys before excretion. nih.gov |
Theoretical and Conceptual Frameworks in Fibrinopeptide a Studies
Frameworks for Understanding the Molecular Mechanisms of Thrombin-Fibrinogen Interactions
The conversion of soluble fibrinogen into insoluble fibrin (B1330869), the primary structural component of a blood clot, is a complex process initiated by the enzymatic action of thrombin. Thrombin cleaves specific peptide bonds within fibrinogen, releasing fibrinopeptides A (FpA) and B (FpB) from the N-terminal regions of the Aα and Bβ chains, respectively ashpublications.orgresearchgate.netresearchgate.net. This proteolytic event is highly specific, targeting the Arg-Gly bond following Arg16 on the Aα chain for FpA and the Arg-Gly bond following Arg14 on the Bβ chain for FpB researchgate.netresearchgate.net.
The release of FpA is considered the rate-limiting and initiating step in fibrin polymerization ontosight.aiacs.orgashpublications.org. This cleavage exposes new polymerization sites, known as "knobs" A, on the fibrin monomer. These A-knobs then interact with complementary "holes" (a-pockets) located in the D domains of adjacent fibrin monomers, driving the formation of half-staggered, two-stranded protofibrils ashpublications.orgnsf.govnih.govoup.com. Thrombin's interaction with fibrinogen is orchestrated by specific binding sites on its surface, including the active site cleft and exosite I, which engage with particular regions of the fibrinogen molecule, such as residues Aα27–50 and Bβ15–42 within the central E region ontosight.aidroracle.aidroracle.ai. The fibrinogen recognition exosite (FRE) of thrombin is crucial for this substrate recognition nsf.gov.
While FpA cleavage is sufficient to initiate fibrin assembly, the subsequent release of FpB, which exposes knob B, is primarily associated with the lateral aggregation of protofibrils into thicker fibrin fibers acs.orgashpublications.orgdroracle.ai. The sequential release of these peptides is influenced by fibrinogen's conformation and can be modulated by factors such as calcium ions (Ca²⁺) plos.org. For instance, Ca²⁺ can influence the kinetics of FpA release, suggesting a role in fine-tuning the initial stages of fibrin formation plos.org. The precise molecular mechanisms governing the differential rates of FpA and FpB cleavage, and their impact on fibrin assembly, are areas of ongoing research, with models suggesting that FpB's accessibility may be enhanced as polymerization progresses researchgate.netacs.org.
Models of Fibrin Polymerization Kinetics as Influenced by Fibrinopeptide A Release
Fibrinogen to Fibrin Monomer Conversion: Thrombin cleaves FpA from fibrinogen, forming fibrin I. This step exposes the A-knobs. Subsequently, thrombin cleaves FpB, yielding fibrin II and exposing B-knobs acs.orgnsf.govnih.govplos.org. FpA release is typically faster than FpB release in solution acs.orgnih.gov.
Oligomer and Protofibril Formation: Fibrin monomers self-assemble through "knob-hole" interactions (A:a and B:b). The initial polymerization, driven by A:a interactions, leads to the formation of half-staggered, two-stranded protofibrils ashpublications.orgnsf.govoup.comacs.org. Models like the Weisel-Nagaswami model have been instrumental in describing this elongation process ashpublications.orgplos.org.
Lateral Aggregation and Fiber Formation: Protofibrils then aggregate laterally to form thicker fibrin fibers, which eventually assemble into a three-dimensional fibrin network. This lateral aggregation is thought to be enhanced by the release of FpB and interactions involving the αC regions of fibrin acs.orgashpublications.orgnsf.govahajournals.org.
Early kinetic models, such as those developed by Lewis et al., provided a foundational framework by considering the sequential release of FpA and FpB and the formation of fibrin I and fibrin II nsf.gov. More advanced computational models, like those extending the Weisel-Nagaswami framework, incorporate FpA and FpB cleavage to simulate oligomer and protofibril formation and growth plos.org. These models help explain experimental observations such as the characteristic lag phase observed in turbidity measurements during fibrin polymerization, which corresponds to the initial stages of monomer activation and protofibril formation before significant light scattering occurs nsf.govacs.org.
It is important to note that fibrinogen's conformation, particularly when adsorbed onto surfaces, can significantly alter the kinetics of fibrinopeptide release. For instance, surface-bound fibrinogen may exhibit faster FpB release compared to fibrinogen in solution, suggesting that FpB's accessibility for thrombin is conformation-dependent ashpublications.orgacs.orgnih.gov. Furthermore, the presence of certain buffers can influence the lateral association of protofibrils without affecting the initial FpA/FpB release kinetics, highlighting the sensitivity of fibrin assembly to its microenvironment acs.org.
Conceptualizing this compound's Role within Integrated Biological Systems and Disease Pathogenesis
Beyond its direct role in initiating fibrin clot formation, FpA holds significance within broader biological systems and disease pathogenesis, primarily as a marker of thrombin activity and through its potential pro-inflammatory effects.
Role within Integrated Biological Systems:
This compound serves as a sensitive indicator of fibrinogenesis and thrombin generation researchgate.netwikipedia.org. Its presence and levels in plasma or serum can reflect the activation status of the coagulation cascade. While FpB's release is associated with chemoattraction of leukocytes and potentially inflammation, FpA's primary role in this context is as a marker of early coagulation activation ashpublications.orgkarger.com.
However, emerging research suggests FpA may also possess direct biological functions beyond coagulation initiation. Studies have indicated that FpA can induce the expression of C-reactive protein (CRP), a key inflammatory marker, in vascular smooth muscle cells (VSMCs) and human umbilical vascular endothelial cells (HUVECs) karger.comnih.gov. This pro-inflammatory effect appears to be mediated through signaling pathways involving reactive oxygen species (ROS), ERK1/2, p38, and NF-κB karger.comnih.gov. This suggests that FpA might contribute to the inflammatory processes underlying conditions such as atherosclerosis. Fibrinogen itself, and its degradation products, are recognized modulators of inflammation, with FpB specifically noted for its chemoattractant properties therinibio.comresearchgate.netresearchgate.net.
Role in Disease Pathogenesis:
The measurement of FpA levels has clinical significance as a biomarker for various thrombotic disorders and cardiovascular diseases ontosight.aiacs.orgkarger.comresearchgate.net. Elevated FpA concentrations in blood are indicative of increased thrombin activity and ongoing intravascular fibrin deposition, correlating with an elevated risk of thrombotic events such as deep vein thrombosis (DVT), pulmonary embolism, and myocardial infarction (MI) ontosight.aiacs.orgresearchgate.net. Consequently, FpA has been utilized to assess thrombin activity and monitor the effectiveness of anticoagulant therapies ontosight.aidroracle.ai.
In the context of atherosclerosis, FpA's potential pro-inflammatory effects, as demonstrated in cellular models, suggest a role in the disease's pathogenesis karger.comnih.gov. By potentially contributing to endothelial dysfunction and inflammation, FpA may exacerbate atherosclerotic plaque formation and progression.
Furthermore, FpA exists in different forms, including unphosphorylated and phosphorylated (FpA-P) forms, and also as N-terminally cleaved derivatives (FPA-3, FPA-6). These variants have been identified as biomarkers for cancer and more general activation of the coagulation system acs.orgresearchgate.net. The ability to detect and discriminate these FpA family members at a single-molecule level holds promise for developing advanced diagnostic tools acs.org.
Data Table: Comparative Roles of Fibrinopeptides A and B in Fibrin Formation
| Feature | This compound (FpA) | Fibrinopeptide B (FpB) |
| Origin | N-terminus of Aα chain of fibrinogen | N-terminus of Bβ chain of fibrinogen |
| Cleavage by Thrombin | Released faster; initiates fibrin polymerization. | Released slower; associated with lateral aggregation of protofibrils. |
| Exposed Site | Exposes "Knob" A, which interacts with "hole" a in the D domain of adjacent fibrin monomers. | Exposes "Knob" B, which interacts with "hole" b in the D domain of adjacent fibrin monomers. |
| Primary Role | Initiates self-assembly of fibrin monomers into protofibrils through A:a interactions. | Facilitates lateral aggregation of protofibrils into thicker fibrin fibers, contributing to clot structure and stability. |
| Chemoattractant? | Not primarily described as a chemoattractant. | Potent chemoattractant for leukocytes, potentially playing a role in inflammation and cell attraction to injury sites ashpublications.orgkarger.comtherinibio.comresearchgate.net. |
| Pro-inflammatory? | Can induce expression of CRP, IL-1β, and IL-6 in vascular cells via ROS-MAPK-NFκB pathways, suggesting a role in atherosclerosis karger.comnih.gov. | Contributes to inflammation indirectly through its chemoattractant properties therinibio.comresearchgate.net. |
| Biomarker Significance | Sensitive marker of thrombin activity, fibrinogenesis, and thrombotic risk. Levels correlate with cardiovascular disease and can be used to monitor anticoagulant therapy ontosight.airesearchgate.netresearchgate.net. | Less emphasized as a direct biomarker compared to FpA; its release kinetics on surfaces can differ from solution. |
| Surface Adsorption Effect | Kinetics generally similar to solution. | Release can be faster and less delayed on surfaces compared to fibrinogen in solution ashpublications.orgacs.orgnih.gov. |
Compound List
this compound (FpA)
Fibrinopeptide B (FpB)
Fibrinogen
Fibrin
Thrombin
Factor XIII (FXIII)
Factor XIIIa
Platelets
Leukocytes
Plasmin
Tissue Plasminogen Activator (tPA)
Urokinase Plasminogen Activator (uPA)
C-reactive protein (CRP)
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Reactive Oxygen Species (ROS)
N-acetylcysteine (NAC)
Hepes
Ancrod
Reptilase
Batroxobin
Fibrinogen alpha chain (Aα)
Fibrinogen beta chain (Bβ)
Fibrinogen gamma chain (γ)
Fibrinogen gamma' chain (γ′)
this compound-Phosphorylated (FpA-P)
this compound-3 (FPA-3)
this compound-6 (FPA-6)
Thrombin-Antithrombin (TAT) complex
D-dimer (FDP)
Future Directions and Research Opportunities
Elucidation of Novel Fibrinopeptide A Interacting Partners and Receptors
While the interaction between thrombin and fibrinogen to release FPA is well-characterized, recent evidence suggests that FPA itself can interact with cellular components, challenging its status as a mere bystander in coagulation. Future research is focused on identifying and characterizing these novel binding partners and receptors to understand the broader biological functions of FPA.
Integrin Receptors: A significant breakthrough has been the identification of integrin αVβ3 as a potential receptor for FPA on vascular smooth muscle cells (VSMCs). nih.govresearchgate.net Research indicates that FPA promotes the proliferation and migration of VSMCs, key events in the pathogenesis of atherosclerosis, by activating the PI3K/AKT signaling pathway through this integrin. nih.govresearchgate.net Future studies will need to confirm this interaction's specificity, determine the binding affinity, and explore its relevance in vivo.
Pro-inflammatory Signaling: FPA has been shown to exert pro-inflammatory effects, suggesting interactions with pathways central to inflammation. Studies have demonstrated that FPA can induce the expression of C-Reactive Protein (CRP), a key inflammatory marker, in both human umbilical vascular endothelial cells (HUVECs) and VSMCs. karger.comnih.gov This induction is mediated by the ROS-ERK1/2/p38-NF-κB signal pathway . karger.comnih.gov This finding implies that FPA may interact directly or indirectly with components of this cascade, a critical area for further exploration. The peptide also stimulates the expression of other pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in VSMCs. karger.com
Immune Cell Chemoattraction: Early studies have suggested that fibrinopeptides can act as chemoattractants for immune cells such as neutrophils, monocytes, and macrophages. researchgate.net The specific receptors on these cells that mediate the chemoattractant effects of FPA remain to be definitively identified and characterized.
Macrophage Receptors: The cleavage of FPA from fibrinogen exposes a new N-terminal sequence on the fibrin (B1330869) α-chain, beginning with a Gly-Pro-Arg (GPR) motif. Evidence suggests that macrophages possess a receptor for this specific sequence, facilitating the uptake and clearance of fibrin monomers. pnas.org Synthetic peptides mimicking this GPR sequence can inhibit this process, indicating a specific receptor-ligand interaction that is a direct consequence of FPA release. pnas.org Identifying this macrophage receptor is a key future goal.
Advanced Structural Characterization of this compound in Complex with Biological Macromolecules
Understanding the precise three-dimensional structure of FPA when bound to its interacting partners is crucial for elucidating its mechanism of action and for designing targeted therapeutics. While the structure of FPA in complex with thrombin is known, future research will employ advanced biophysical techniques to characterize its complexes with newly identified biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR has been instrumental in analyzing the solution conformation of FPA and its analogues. nih.govosti.gov These studies revealed a hairpin loop structure within the peptide that is crucial for its recognition and cleavage by thrombin. nih.gov Future applications of advanced NMR techniques, such as transferred NOE, will be invaluable for determining the solution structure of FPA when bound to novel partners like integrin αVβ3, providing insights into the specific residues involved in the interaction. osti.goviaea.org
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for probing protein dynamics and ligand binding interfaces. nist.govjove.com By measuring the rate of deuterium exchange of backbone amide hydrogens, researchers can identify regions of a protein that become protected from solvent upon forming a complex. Optimized HDX-MS methods, which can include subzero-temperature chromatography to minimize deuterium back-exchange, are well-suited for studying FPA. nih.gov This approach can be used to map the binding site of FPA on its receptors and to characterize the conformational changes that occur upon binding.
Molecular Dynamics (MD) Simulations: Computational methods like MD simulations provide a dynamic view of molecular interactions. plos.orgacs.org Building on the foundational data from NMR and X-ray crystallography, MD simulations can model the interaction of FPA with receptors like integrins at an atomic level. These simulations can predict binding energies, identify key intermolecular contacts, and explore the conformational flexibility of the FPA-receptor complex, guiding further experimental validation.
Integration of this compound Research with Systems Biology Approaches
To fully comprehend the role of FPA in complex biological systems, it is essential to move beyond single-molecule interactions and adopt a systems-level perspective. Integrating FPA research with systems biology and multi-omics approaches will provide a holistic view of its impact on health and disease.
Multi-Omics Studies: The application of high-throughput "omics" technologies has begun to uncover novel associations between FPA and various diseases.
Peptidomics and Proteomics: These approaches have identified elevated levels of FPA and its post-translationally modified variants, such as phosphorylated FPA, as potential biomarkers in conditions like non-alcoholic fatty liver disease (NAFLD), non-small-cell lung cancer (NSCLC), and gastric cancer. researchgate.netresearchgate.netplos.org For instance, persistent elevation of FPA has been correlated with poor prognosis and therapy failure in NSCLC patients. researchgate.net
Integrated Multi-Omics: Future research will increasingly rely on integrating data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of disease pathways. nih.govmedrxiv.org Such approaches will be critical for elucidating how CNS immune cells integrate signals from molecules like FPA at sites of blood-brain barrier disruption to regulate neuroinflammation and for identifying key biomarkers in complex conditions like cervical cancer. nih.govmedrxiv.org
Development of Enhanced Analytical Probes and Biosensors for this compound Variants
The discovery of FPA variants, such as phosphorylated and N-terminally cleaved forms, and their potential as distinct clinical biomarkers necessitates the development of new analytical tools that can differentiate between them with high sensitivity and specificity. nih.govnih.gov Current methods, primarily antibody-based ELISAs, often face challenges with cross-reactivity. mybiosource.combio-rad-antibodies.com
Nanopore Biosensors: A promising frontier is the use of nanopore-based sensors for single-molecule detection. nih.gov This technology involves passing peptides through a nanoscale pore (e.g., aerolysin) and measuring the resulting changes in ionic current. acs.org Research has shown that nanopore sensors can successfully identify and discriminate between FPA, phosphorylated FPA (FPA-P), and cleaved FPA derivatives based on their unique electrical signatures, including dwell time and current blockade levels. nih.govacs.orgacs.org This technology offers a path toward rapid, low-cost, point-of-care assays that can quantify the relative levels of FPA variants.
Aptamer-Based Sensors (Aptasensors): Aptamers are short, single-stranded DNA or RNA oligonucleotides that can be engineered to bind to specific targets with high affinity. csic.es Aptasensors are being developed for the detection of various coagulation factors, including thrombin. researchgate.netacs.org Future research will focus on the systematic evolution of ligands by exponential enrichment (SELEX) to develop FPA-specific aptamers. These aptamers can then be integrated into various sensor platforms, such as those based on graphene oxide or surface plasmon resonance, to create highly specific and sensitive detection methods. acs.orgfrontiersin.org
Probes for Phosphorylated Variants: Given the role of phosphorylated FPA (FPA-P) in different physiological and pathological states, specific probes for its detection are highly desirable. acs.org Novel nanosensors employing materials with a high affinity for phosphate (B84403) groups, such as titanium dioxide-functionalized graphene, could be developed into fluorescence-based 'turn-on' probes for the selective detection of FPA-P in biological samples. researchgate.net
Q & A
Q. What experimental methodologies are recommended for detecting and quantifying Fibrinopeptide A in plasma samples?
- Methodological Answer : FPA detection typically employs enzyme-linked immunosorbent assays (ELISA) for specificity and sensitivity in clinical samples. For higher precision, mass spectrometry (MS) techniques, such as MALDI-TOF or LC-MS/MS, are used to identify FPA cleavage products (e.g., using [Glu1] fibrinopeptide B as an external calibrant for MS/MS mode ). Ensure sample preparation includes protease inhibitors to prevent fibrinogen degradation. Validate assays using spiked plasma controls to account for matrix effects.
Q. How can researchers design a study to investigate FPA's role in thrombotic disorders?
- Methodological Answer : Apply the PICOT framework to structure the study:
- P opulation: Patients with deep vein thrombosis vs. healthy controls.
- I ntervention: Measure FPA levels post-venous occlusion.
- C omparison: Compare with other coagulation markers (e.g., D-dimer).
- O utcome: Correlate FPA elevation with thrombus severity.
- T ime: Serial measurements over 24 hours post-event.
Use multivariate regression to adjust for confounders like age and comorbidities .
Q. What are the key considerations for ensuring reproducibility in FPA-related assays?
- Methodological Answer :
- Standardize pre-analytical variables (e.g., blood collection tubes, centrifugation protocols).
- Include internal controls (e.g., synthetic FPA spiked into samples ).
- Adhere to FAIR data principles : Ensure raw MS data and ELISA calibration curves are archived in repositories like Zenodo for transparency .
Advanced Research Questions
Q. How can structural studies resolve contradictions in FPA's thrombin-binding mechanism?
- Methodological Answer : Conflicting models of FPA-thrombin interaction (e.g., β-turn vs. extended conformations) require X-ray crystallography or NMR spectroscopy to resolve. For example, molecular dynamics simulations based on bovine pancreatic trypsin inhibitor alignments can refine FPA's thrombin-bound conformation . Validate findings using synthetic FPA mimetics with modified β-turn regions to assess thrombin specificity .
Q. What experimental approaches address discrepancies between in vitro and in vivo FPA kinetics?
- Methodological Answer :
- In vitro : Use microfluidic systems simulating shear stress to mimic vascular conditions.
- In vivo : Employ transgenic mouse models with fibrinogen mutations (e.g., γ-chain knockouts) to isolate FPA's role .
- Data Integration : Apply kinetic modeling (e.g., ODE-based frameworks) to reconcile differences in cleavage rates .
Q. How can researchers optimize peptide synthesis for FPA analogs with enhanced stability?
- Methodological Answer :
- Use solid-phase peptide synthesis with Fmoc chemistry for backbone control.
- Incorporate D-amino acids or PEGylation at cleavage sites (e.g., Arg-16) to resist thrombin degradation .
- Validate stability via circular dichroism (CD) spectroscopy and in vitro plasma assays .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing FPA's correlation with disease progression?
- Methodological Answer :
Q. How should conflicting data on FPA's role in atherosclerosis be addressed?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to evaluate studies linking FPA to fibrin deposition in arterial walls . Perform meta-regression to assess bias in historical datasets (e.g., pre-2000 assays vs. modern MS techniques). Replicate key findings in a multi-center cohort to validate reproducibility .
Methodological Comparison Tables
Q. Table 1: FPA Detection Techniques
| Method | Sensitivity | Strengths | Limitations |
|---|---|---|---|
| ELISA | 0.1–1 nM | High throughput, cost-effective | Cross-reactivity with fibrinogen |
| LC-MS/MS | 0.01 nM | Absolute quantification | Requires specialized equipment |
| MALDI-TOF | 0.05 nM | Rapid structural analysis | Semi-quantitative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
